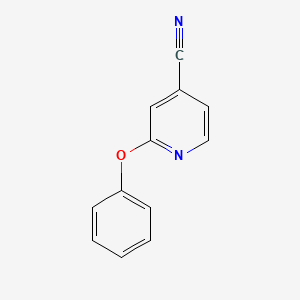

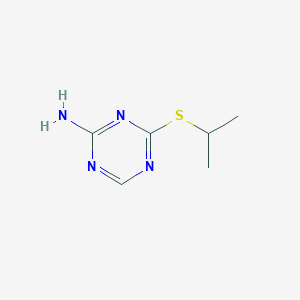

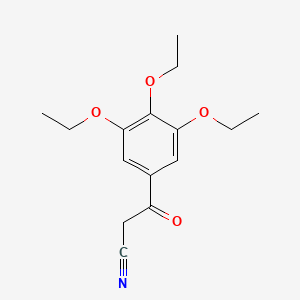

4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile (CMMQC) is an organic compound that has been used in a variety of scientific research applications. CMMQC has been studied for its ability to interact with proteins and other molecules, and its potential use in drug development.

Scientific Research Applications

Anticancer Research

Quinoline derivatives have been identified as promising compounds in anticancer research. They exhibit potential in targeting various cancer cell lines due to their ability to interfere with cellular signaling pathways. The structural motif of quinoline is present in several FDA-approved anticancer drugs, indicating its significance in therapeutic applications .

Antimicrobial Activity

The antibacterial properties of quinoline compounds are well-documented. They have been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The chloro and methoxy substituents on the quinoline nucleus can enhance these properties, making them valuable in the development of new antibacterial agents .

Antiviral Applications

Quinoline derivatives have shown activity against various viruses, including SARS-CoV-2. The structural diversity of quinoline allows for the synthesis of compounds that can inhibit viral replication and entry into host cells. This makes them a focus of research for antiviral drug development .

Anti-Inflammatory Properties

The anti-inflammatory potential of quinoline derivatives is another area of interest. These compounds can modulate inflammatory pathways, providing relief from chronic inflammation. This application is particularly relevant in the treatment of autoimmune diseases and conditions characterized by excessive inflammation .

Antituberculosis Activity

Tuberculosis remains a global health challenge, and quinoline derivatives offer a promising avenue for new treatments. Their ability to inhibit mycobacterial growth makes them suitable candidates for antituberculosis drug discovery .

Antioxidant Effects

Quinolines are also explored for their antioxidant properties. They can neutralize free radicals and protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .

Antimalarial Activity

The quinoline ring system is a key component in many antimalarial drugs. Modifications to the quinoline scaffold, such as the addition of chloro, methoxy, and methyl groups, can lead to compounds with enhanced antimalarial activity, which is crucial in the fight against malaria .

Safety and Hazards

The safety information provided by Sigma-Aldrich indicates that the compound has hazard statements H302 - H318, which means it is harmful if swallowed and causes serious eye damage . The precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P501, which provide instructions for handling, use, and disposal .

properties

IUPAC Name |

4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c1-7-3-4-9(16-2)12-10(7)11(13)8(5-14)6-15-12/h3-4,6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHUQELKCACNRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=CC(=C2Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

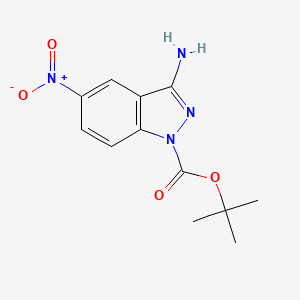

![tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate](/img/structure/B1323233.png)

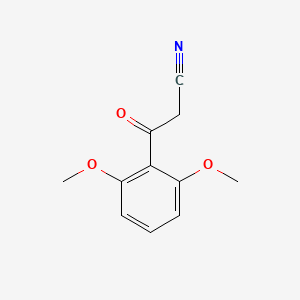

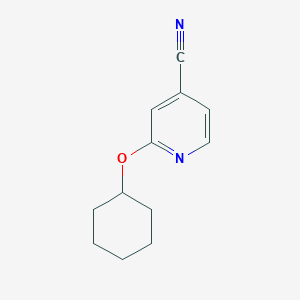

![6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile](/img/structure/B1323264.png)

![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)